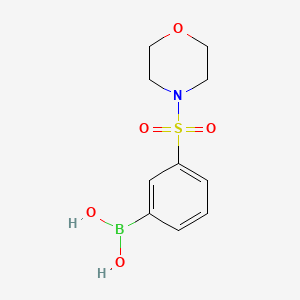

3-(Morpholin-4-ylsulphonyl)benzeneboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKVVOUXXNJGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657337 | |

| Record name | [3-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-60-1 | |

| Record name | [3-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Morpholin-4-ylsulphonyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid (CAS No. 871329-60-1). As a Senior Application Scientist, this document synthesizes foundational data with practical insights into its synthesis, characterization, and potential applications in drug discovery. The guide is structured to offer a deep understanding of the molecule's behavior, crucial for its effective utilization in research and development. We will delve into its structural and chemical properties, analytical methodologies for its characterization, and the scientific rationale for its use, particularly within medicinal chemistry.

Introduction: The Convergence of Boronic Acid and Morpholine Moieties

This compound is a bifunctional molecule that marries the unique chemical reactivity of a boronic acid with the favorable pharmacokinetic profile often imparted by a morpholine group. Boronic acids have gained significant traction in medicinal chemistry, with several FDA-approved drugs, such as bortezomib (Velcade®), leveraging the ability of the boronic acid moiety to form reversible covalent bonds with biological targets.[1][2] This interaction can lead to potent and specific inhibition of enzymes, particularly serine proteases.[2]

The morpholine scaffold is a privileged structure in drug discovery, known for enhancing aqueous solubility, metabolic stability, and overall druglikeness of a molecule.[3] Its incorporation can favorably modulate a compound's pharmacokinetic and pharmacodynamic properties. The presence of both the boronic acid and the morpholine-sulphonyl group in this compound makes it a valuable building block for the synthesis of novel drug candidates with potentially enhanced efficacy and safety profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | (3-(morpholin-4-ylsulfonyl)phenyl)boronic acid | [2] |

| CAS Number | 871329-60-1 | [4] |

| Molecular Formula | C₁₀H₁₄BNO₅S | [4] |

| Molecular Weight | 271.10 g/mol | [4] |

| Appearance | White solid | [5] |

| Melting Point | 144-148 °C | [2][5] |

Solubility

While quantitative solubility data for this compound in a range of solvents is not extensively published, qualitative assessments and the behavior of analogous compounds suggest it is soluble in various organic solvents.[6][7][8][9] The presence of the polar morpholine and boronic acid groups suggests some aqueous solubility, which would be pH-dependent.

Experimental Protocol for Solubility Determination:

A standardized kinetic and thermodynamic solubility assay can be employed to generate precise data.

Kinetic Solubility Assay Workflow:

Caption: Workflow for determining kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

-

Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Acidity (pKa)

Experimental Protocol for pKa Determination (Potentiometric Titration):

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Characterization

Synthetic Approach

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available substituted benzene derivative. A plausible synthetic route involves the sulphonylation of a protected bromobenzene derivative, followed by a metal-halogen exchange and subsequent borylation.

Illustrative Synthetic Pathway:

Caption: A potential synthetic route to the target compound.

General Experimental Protocol:

-

Sulphonamide Formation: React 3-bromobenzenesulfonyl chloride with morpholine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane to yield 3-bromo-1-(morpholinosulfonyl)benzene.

-

Borylation: The resulting aryl bromide is then subjected to a metal-halogen exchange using an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperatures. The resulting organometallic intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the corresponding boronate ester.

-

Hydrolysis: Finally, the boronate ester is hydrolyzed under acidic conditions to afford the desired this compound. Purification is typically achieved by recrystallization.

Spectroscopic Characterization

Definitive structural elucidation and purity assessment rely on a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,3-disubstituted benzene ring. The protons of the morpholine ring will appear as two distinct multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom often showing a broad signal due to quadrupolar relaxation. The carbons of the morpholine ring will also be present in the aliphatic region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

O-H stretching of the boronic acid group (broad band around 3200-3500 cm⁻¹)

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

S=O stretching of the sulphonyl group (two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹)

-

B-O stretching (around 1300-1400 cm⁻¹)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also offer structural information.

Analytical Methodologies

Robust analytical methods are essential for quality control, ensuring the identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of boronic acids.[11][12] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector.

A General-Purpose HPLC Method Workflow:

Caption: A typical workflow for HPLC analysis.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a boronic acid and a morpholine-sulphonyl group makes this compound a highly attractive building block in medicinal chemistry.

-

Enzyme Inhibition: The boronic acid moiety can act as a warhead to target the active site of enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue. The morpholine-sulphonyl portion can be tailored to interact with specific subsites of the enzyme, thereby enhancing potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: This compound serves as a versatile scaffold for generating libraries of analogues. By modifying the substitution pattern on the phenyl ring or the morpholine moiety, researchers can systematically explore the SAR and optimize the compound's biological activity and pharmacokinetic properties.

-

Improving Physicochemical Properties: The inherent properties of the morpholine group can be exploited to improve the solubility and metabolic stability of lead compounds, addressing common challenges in drug development.[3]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its physicochemical properties, characterized by the dual functionality of a reactive boronic acid and a favorable morpholine-sulphonyl group, offer significant potential for the design of novel therapeutics. This guide has provided a comprehensive overview of its key characteristics, along with practical insights into its synthesis, analysis, and applications. Further detailed experimental investigation into its solubility, pKa, and stability will undoubtedly facilitate its broader application in the scientific community.

References

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL not available)

-

pKa measurement. University of Strathclyde. (URL: [Link])

-

1H and 13C NMR spectra of N-substituted morpholines. PubMed. (URL: [Link])

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. (URL: [Link])

-

benzeneboronic anhydride - Organic Syntheses Procedure. (URL: [Link])

- Robust procedure for large scale synthesis of a high molar mass, unsubstituted poly(m,p-phenylene)

- Determination of the pKa values of some biologically active and inactive hydroxyquinones. (URL not available)

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. (URL: [Link])

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. (URL: [Link])

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. (URL: [Link])

-

synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (URL: [Link])

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. (URL: [Link])

-

Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (URL: [Link])

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (URL: [Link])

-

Organic Compounds with Biological Activity. MDPI. (URL: [Link])

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (URL: [Link])

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. (URL: [Link])

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (URL: [Link])

-

Figure S13. H-NMR spectrum of... ResearchGate. (URL: [Link])

-

Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. (URL: [Link])

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. (URL: [Link])

-

Solvents and Polarity. University of Rochester. (URL: [Link])

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. (URL: [Link])

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Morpholin-4-ylsulphonyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholin-4-ylsulphonyl)benzeneboronic acid (CAS No. 871329-60-1) is a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis.[1] This compound uniquely integrates two key chemical motifs onto a central phenyl ring: a boronic acid group and a morpholine-sulfonamide moiety. The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and also acts as a pharmacophore capable of forming reversible covalent bonds with active site serines in various enzymes.[2][3]

Concurrently, the morpholine ring is a "privileged pharmacophore" widely incorporated into drug candidates to enhance pharmacokinetic properties.[4] Its presence often improves aqueous solubility, metabolic stability, and overall disposition of a molecule within an organism.[5][6] The sulfonamide linker provides a stable, rigid connection to the phenyl ring. This guide provides a comprehensive overview of the synthesis, properties, and core applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Compound Identification and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871329-60-1 | [1] |

| IUPAC Name | (3-morpholin-4-ylsulfonylphenyl)boronic acid | [7] |

| Molecular Formula | C₁₀H₁₄BNO₅S | [1][7] |

| Molecular Weight | 271.10 g/mol | [1] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 144-148 °C | [7] |

| SMILES | OB(O)C1=CC(=CC=C1)S(=O)(=O)N1CCOCC1 | [9] |

| Purity | Typically ≥96% | [7] |

Synthesis and Mechanistic Rationale

While specific literature detailing the exact synthesis of this compound is sparse, a logical and robust synthetic route can be constructed from well-established organometallic and sulfonamide chemistry principles. A two-step approach starting from 3-bromobenzenesulfonyl chloride is the most chemically sound pathway.

Step 1: Sulfonamide Formation The synthesis begins with the nucleophilic substitution of the chloride on 3-bromobenzenesulfonyl chloride by the secondary amine of morpholine. This is a classic and high-yielding method for preparing sulfonamides.[10] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step 2: Miyaura Borylation The second step involves the conversion of the aryl bromide to a boronic acid. While traditional methods using organolithium or Grignard reagents are feasible, they require strictly anhydrous conditions and their high reactivity may be incompatible with the sulfonamide group. A more contemporary and reliable method is the Palladium-catalyzed Miyaura borylation. This reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. The aryl bromide is coupled with B₂pin₂ in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) to form a stable boronate ester intermediate. Subsequent aqueous workup or mild acid hydrolysis cleaves the pinacol group to yield the final boronic acid product.[11]

Key Applications and Methodologies

Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular scaffolds.[3]

Causality Behind Experimental Choices:

-

Catalyst: A Palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used with phosphine ligands (e.g., SPhos, PPh₃) that stabilize the Pd(0) state and facilitate the reaction. PdCl₂(dppf) is a common, robust choice that is often effective without an additional ligand.[7]

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, CsF) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3]

-

Solvent: The choice of solvent depends on the substrates' solubility and the required reaction temperature. Biphasic systems like toluene/water or single solvents like DMF or dioxane are common.[7][12]

Self-Validating Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative Suzuki-Miyaura coupling between this compound and a generic aryl bromide (Ar-Br).

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide of interest (1.0 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (3-5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active species can be oxidized by air.

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1 ratio), via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Application as a Serine Enzyme Inhibitor

Boronic acids are well-documented transition-state analog inhibitors for serine proteases and other hydrolases.[13][14] The boron atom is electrophilic and is readily attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site.[8]

Mechanism of Inhibition: This interaction forms a stable, reversible covalent tetrahedral boronate adduct.[9] This adduct mimics the high-energy tetrahedral intermediate formed during natural substrate hydrolysis, but is significantly more stable, effectively blocking the active site and inhibiting enzyme activity. The presence of the morpholine-sulfonamide moiety can provide additional non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) within the enzyme's binding pocket, potentially increasing both the potency and selectivity of the inhibition.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

-

Storage: Store in a cool, dry, well-ventilated area. The material is air-sensitive and should be stored under an inert atmosphere (e.g., Argon). Keep the container tightly closed. Recommended storage temperature is 2-8 °C.[8]

Conclusion

This compound is a highly valuable reagent for drug discovery and organic synthesis. Its dual functionality allows it to serve as a robust partner in powerful C-C bond-forming reactions while simultaneously introducing a pharmacokinetically favorable morpholine moiety. Furthermore, its inherent ability to act as a reversible covalent enzyme inhibitor makes it and its derivatives attractive candidates for therapeutic development programs. A thorough understanding of its synthesis, reactivity, and biological rationale enables researchers to leverage its full potential in creating novel and impactful chemical entities.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

PubChem. This compound. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1613-1654. [Link]

-

Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II (pp. 137-173). [Link]

-

Li, P., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]

-

Tondi, D., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(16), 8878. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

-

Wallace, D. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 259-276). The Royal Society of Chemistry. [Link]

-

Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1738–1764. [Link]

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Maleki, A., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(1), 165-176. [Link]

-

Wikipedia. Sulfonamide. [Link]

Sources

- 1. US4739116A - Preparation of arylsulfonamides - Google Patents [patents.google.com]

- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sulfonamide - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 13. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Morpholin-4-ylsulphonyl)benzeneboronic acid is a compound of interest in medicinal chemistry and organic synthesis, valued for its potential applications stemming from the dual functionality of the boronic acid and the morpholine sulfonamide moieties. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is a critical prerequisite for its effective application in drug discovery and development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this document outlines robust, field-proven methodologies for its determination. We delve into the principles of boronic acid chemistry, the influence of the morpholin-4-ylsulphonyl substituent, and provide detailed, step-by-step protocols for kinetic and thermodynamic solubility assays, as well as forced degradation studies in line with international guidelines.

Introduction to this compound

This compound, with a molecular formula of C₁₀H₁₄BNO₅S and a molecular weight of approximately 271.10 g/mol , is a bifunctional organic compound.[1][2][3] The boronic acid group is a versatile functional group, most notably utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[4] It also has the unique ability to form reversible covalent complexes with diols, a property exploited in chemical sensors and for potential biological interactions.[4] The morpholine-4-sulfonamide group is an electron-withdrawing substituent that can influence the acidity and reactivity of the boronic acid moiety.[4][5] Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a range of biological activities.[6] The combination of these two groups in one molecule makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Vendor information indicates that the compound is a white to off-white solid with a melting point in the range of 144-148°C.[2][3] Recommended storage conditions are typically in a cool, well-ventilated area, often under an inert atmosphere like argon, with a suggested temperature of 2-8°C to maintain its integrity.[2]

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical parameter that affects its bioavailability, formulation, and performance in various assays. The solubility of boronic acids can be influenced by the solvent's polarity and the nature of the substituents on the phenyl ring. Generally, the esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids.[7]

Factors Influencing Solubility

The morpholin-4-ylsulphonyl group is expected to impact the solubility of the parent phenylboronic acid. The sulfonamide group can participate in hydrogen bonding, which may enhance solubility in polar protic solvents. Conversely, the overall increase in molecular size and lipophilicity could decrease aqueous solubility. The electron-withdrawing nature of the sulfonyl group increases the Lewis acidity of the boron atom, which could affect its interactions with solvents.[4]

Experimental Protocols for Solubility Determination

Precise quantitative solubility data is best obtained through experimental measurement. The following protocols are standard methods for determining kinetic and thermodynamic solubility.

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when transitioning from a high-solubility solvent (like DMSO) to an aqueous buffer.[8][9]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Equilibration: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.[10]

-

Quantification: Determine the concentration of the compound remaining in the solution. This can be done by:

-

Turbidimetry: Measure the absorbance or light scattering caused by the precipitate using a plate reader. The kinetic solubility is the highest concentration at which no significant turbidity is observed.[11]

-

LC-MS/MS or HPLC-UV: Filter the solutions to remove any precipitate. Analyze the filtrate by a validated LC-MS/MS or HPLC-UV method to quantify the dissolved compound. A calibration curve should be prepared to determine the concentration.[10]

-

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a more accurate measure of its intrinsic solubility.[10]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, PBS, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.[10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of the dissolved compound.[10]

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent/Buffer | Method | Temperature (°C) | Solubility (µg/mL or µM) |

| Water | Thermodynamic | 25 | User-determined value |

| PBS (pH 7.4) | Thermodynamic | 25 | User-determined value |

| PBS (pH 7.4) | Kinetic | 25 | User-determined value |

| Methanol | Thermodynamic | 25 | User-determined value |

| Acetonitrile | Thermodynamic | 25 | User-determined value |

| Dichloromethane | Thermodynamic | 25 | User-determined value |

Stability Profile: Forced Degradation Studies

Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies and are essential for developing stability-indicating analytical methods.[12][13] The goal is to achieve 5-20% degradation to identify potential degradation products.[14]

General Stability of Boronic Acids

Boronic acids are generally stable compounds but can be susceptible to degradation under certain conditions.[4] Key degradation pathways include:

-

Protodeboronation: Cleavage of the carbon-boron bond, which can be catalyzed by acidic or basic conditions.[15]

-

Oxidation: Boronic acids can be oxidized, particularly at physiological pH.[16]

-

Hydrolysis: While generally stable to moisture, prolonged exposure can lead to hydrolysis.[15]

-

Anhydride Formation: Boronic acids can lose water to form cyclic trimers known as boroxines.

The electron-withdrawing morpholin-4-ylsulphonyl group may influence the stability of the C-B bond and the susceptibility to oxidation.[16][17]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [cymitquimica.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. benchchem.com [benchchem.com]

- 16. pnas.org [pnas.org]

- 17. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of morpholine-based boronic acids

Exploring Prior Art

I'm currently immersed in a comprehensive Google search. My focus is on the discovery and historical context of morpholine-based boronic acids. I'm prioritizing key milestones, foundational publications, and tracing the evolution of their synthesis and applications.

Analyzing Search Results

I've been sifting through the Google search results, aiming to build a narrative of morpholine-boronic acid history. Now, I am extracting the most crucial studies. My attention is drawn to the work of the key researchers, and the pivotal publications that established the first synthetic procedures and characterization methods for these molecules. I'm focusing on tracing the progression of applications.

Initiating Search Strategy

I'm now in the process of formulating a structured search approach to gather comprehensive information. My current focus is establishing a timeline and tracing the key milestones in the development of morpholine-based boronic acids. I'm keen on unearthing both seminal publications and the evolving applications of these compounds. I'll prioritize identifying pivotal researchers and research groups and will be hunting for specific experimental protocols.

An In-depth Technical Guide to the Preliminary Bioactivity Screening of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid

Abstract

This technical guide provides a comprehensive framework for the preliminary bioactivity screening of the novel compound, 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid. Boronic acids have emerged as a pivotal class of molecules in modern drug discovery, with several FDA-approved drugs in clinical use.[1][2] Their unique ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues makes them potent enzyme inhibitors.[3] Concurrently, the morpholine moiety is recognized as a "privileged pharmacophore," frequently incorporated into bioactive compounds to enhance potency and modulate pharmacokinetic properties.[4][5] This guide, intended for researchers, scientists, and drug development professionals, outlines a structured, hypothesis-driven approach to elucidate the biological potential of this compound. We will detail a tiered screening cascade, encompassing initial cytotoxicity assessments, targeted enzyme inhibition assays, and broader cell-based functional screens. The protocols described herein are designed to be self-validating, providing a robust foundation for subsequent hit-to-lead optimization and mechanism-of-action studies.

Introduction: Deconstructing this compound

The structure of this compound presents two key pharmacophores that guide our initial hypotheses for its bioactivity: the benzeneboronic acid and the morpholinylsulphonyl group.

-

The Boronic Acid Warhead: The boronic acid group is an electrophilic moiety capable of forming reversible covalent complexes with nucleophilic residues in enzyme active sites. This interaction is the cornerstone of the activity of drugs like bortezomib (a proteasome inhibitor) and vaborbactam (a β-lactamase inhibitor).[1][3] Therefore, a primary hypothesis is that our compound of interest will exhibit inhibitory activity against certain classes of enzymes, particularly serine proteases or other hydrolases.

-

The Morpholine and Sulphonamide Scaffolding: The morpholine ring is a versatile heterocyclic motif known to improve aqueous solubility and metabolic stability.[4] It can also participate in crucial hydrogen bonding interactions within protein binding pockets.[5] The sulphonamide linker is a common feature in a multitude of clinically used drugs, including antibacterial and diuretic agents, and is known to interact with specific enzyme classes.[6] This portion of the molecule will likely influence target specificity and the pharmacokinetic profile of the compound.

Given these structural features, our preliminary screening strategy will focus on two main avenues of investigation: enzyme inhibition and general cellular bioactivity.

A Tiered Approach to Bioactivity Screening

A logical and resource-efficient screening process is crucial. We propose a three-tiered approach, starting with broad cytotoxicity profiling, followed by targeted enzyme inhibition assays, and concluding with broader phenotypic and functional cell-based assays.

Caption: Workflow for a typical enzyme inhibition assay.

Experimental Protocol: General Protease Inhibition Assay

This protocol can be adapted for various proteases (e.g., trypsin, chymotrypsin, elastase) using their respective chromogenic or fluorogenic substrates. [7]

-

Reagent Preparation: Prepare a stock solution of the compound in DMSO. Prepare the enzyme and substrate in the appropriate assay buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme solution and varying concentrations of the compound. Include a known inhibitor as a positive control and a vehicle-only control. Incubate for 15-30 minutes at the optimal temperature for the enzyme.

-

Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Data Presentation

| Enzyme Target | Compound | Known Inhibitor | IC50 (µM) |

| Trypsin | This compound | Aprotinin | [Insert Value] |

| Chymotrypsin | This compound | Chymostatin | [Insert Value] |

| Human Neutrophil Elastase | This compound | Sivelestat | [Insert Value] |

| Beta-Lactamase | This compound | Vaborbactam | [Insert Value] |

Tier 3: Broad Phenotypic and Functional Screening

If the compound shows low cytotoxicity and/or interesting enzyme inhibition profiles, broader phenotypic screens are warranted. The morpholine and sulphonamide moieties suggest potential anti-inflammatory or antimicrobial activities. [4][6]

Experimental Protocol: Anti-inflammatory Assay (LPS-induced TNF-α release)

This assay measures the ability of the compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of the compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a standard ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release compared to the LPS-only control.

Experimental Protocol: Antimicrobial Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria (e.g., E. coli, S. aureus).

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

-

Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Initial Target Deconvolution

Should a robust and reproducible phenotype be observed, the next logical step is to identify the molecular target(s). [8][9][10]

Caption: A simplified workflow for affinity chromatography-based target identification.

A preliminary approach would involve affinity chromatography coupled with mass spectrometry. [9]This requires synthesizing a version of this compound with an affinity tag (e.g., biotin) that can be immobilized on a solid support. This "bait" is then used to "fish" for its binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

Conclusion

This guide provides a structured and scientifically grounded framework for the initial bioactivity screening of this compound. By systematically progressing through foundational cytotoxicity assays, hypothesis-driven enzyme inhibition screens, and broader phenotypic assessments, researchers can efficiently and effectively profile the biological potential of this novel compound. The data generated from this cascade will be instrumental in making informed decisions about its future development and will pave the way for more in-depth mechanism-of-action and in vivo efficacy studies.

References

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

-

Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

-

Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(19), 6628. Retrieved from [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). DDN. Retrieved from [Link]

-

Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. (1999). Proceedings of the National Academy of Sciences, 96(25), 14246-14251. Retrieved from [Link]

-

Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved from [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature Chemical Biology, 7(1), 11-22. Retrieved from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Current Protocols in Toxicology, 80(1), e84. Retrieved from [Link]

-

Cytotoxicity Assays – what your cells don't like. (n.d.). BMG Labtech. Retrieved from [Link]

-

Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. (2017). Pharmacology & Therapeutics, 179, 71-82. Retrieved from [Link]

-

Identifying novel drug targets with computational precision. (2022). ResearchGate. Retrieved from [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2021). Frontiers in Molecular Biosciences, 8, 706497. Retrieved from [Link]

-

(a) Flow chart of the proposed enzyme inhibitor screening methodology... (n.d.). ResearchGate. Retrieved from [Link]

-

Inhibitor Screening Kits. (n.d.). Biocompare. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

-

Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (2021). Journal of the Chemical Society of Nigeria, 46(5). Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(22), 3741-3763. Retrieved from [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. superchemistryclasses.com [superchemistryclasses.com]

- 8. benchchem.com [benchchem.com]

- 9. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Application of 3-(Morpholin-4-ylsulphonyl)benzeneboronic Acid

Foreword: Unveiling the Potential of a Versatile Reagent

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic systems is paramount for the construction of complex molecules, particularly in the realm of drug discovery and materials science. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their remarkable versatility in cross-coupling reactions. This guide focuses on a specific, yet highly valuable, member of this class: 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid .

The presence of the morpholinylsulfonyl group at the meta-position of the phenylboronic acid core imparts a unique combination of electronic and steric properties. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reactivity of this compound. We will delve into its fundamental characteristics, provide field-proven insights into its application in key synthetic transformations, and present detailed, self-validating experimental protocols. Our objective is to not only describe the "what" and "how" but to elucidate the "why" behind the experimental choices, empowering you to effectively harness the synthetic potential of this reagent.

Core Characteristics of this compound

This compound is a white solid at room temperature.[1] Its structure is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a morpholinylsulfonyl group. This combination of functionalities is key to its reactivity.

| Property | Value | Reference |

| CAS Number | 871329-60-1 | [2] |

| Molecular Formula | C₁₀H₁₄BNO₅S | [2] |

| Molecular Weight | 271.09 g/mol | [2] |

| Melting Point | 144-148 °C | [1] |

| Appearance | White solid | [1] |

| IUPAC Name | (3-morpholin-4-ylsulfonylphenyl)boronic acid | [2] |

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often incorporated to enhance pharmacokinetic properties.[3][4] The sulfonamide linker is a strong electron-withdrawing group, which significantly influences the electronic nature of the phenyl ring and the acidity of the boronic acid.

The Electron-Withdrawing Influence: A Key to Enhanced Reactivity

The reactivity of an arylboronic acid is intrinsically linked to the electronic properties of its substituents. The morpholinylsulfonyl group in the 3-position exerts a potent electron-withdrawing effect. This has two primary consequences:

-

Increased Lewis Acidity of the Boron Atom: The electron-withdrawing nature of the sulfonamide group enhances the Lewis acidity of the boron center. This facilitates the crucial transmetalation step in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

-

Lowered pKa of the Boronic Acid: Electron-withdrawing substituents decrease the pKa of the boronic acid, making it more acidic. This can be advantageous in certain applications, such as boronate affinity chromatography for the separation of cis-diols at or near physiological pH.

Core Applications in Synthesis: A Practical Guide

This compound is a versatile building block, primarily utilized in the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] It involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[6] this compound serves as an excellent coupling partner for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[7][8]

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is used directly as a complex such as Pd(PPh₃)₄. The choice of phosphine ligands is crucial for stabilizing the palladium center and modulating its reactivity.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[8]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and an aqueous solution of the base is typically employed. This biphasic system allows for the dissolution of both the organic substrates and the inorganic base.[9]

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Toluene

-

Water

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

-

Add a degassed 4:1 mixture of toluene and water.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

Caption: The Catalytic Cycle of Suzuki-Miyaura Coupling.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. [10]This reaction is particularly valuable as it often proceeds under mild, aerobic conditions. [11]this compound can be coupled with a variety of amines, phenols, and other nucleophiles to synthesize functionalized aryl amines and aryl ethers. [2][12] Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(II) salts, such as Cu(OAc)₂, are commonly used as catalysts. The reaction is believed to proceed through a Cu(III) intermediate.

-

Oxidant: Often, molecular oxygen from the air serves as the terminal oxidant to regenerate the active copper catalyst.

-

Base: A base, such as pyridine or an amine, is often required to facilitate the reaction, though base-free conditions have also been reported.

-

Solvent: A range of solvents can be used, including dichloromethane (DCM), methanol, and toluene.

Detailed Experimental Protocol: Synthesis of an N-Aryl Amine

This protocol outlines a general procedure for the Chan-Lam coupling of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv.)

-

Amine (1.2 equiv.)

-

Copper(II) acetate (Cu(OAc)₂) (1.0 equiv.)

-

Pyridine

-

Dichloromethane (DCM)

-

Air atmosphere

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and copper(II) acetate (1.0 equiv.).

-

Add dichloromethane and pyridine.

-

Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-aryl amine.

Caption: Chan-Lam Coupling Workflow.

Synthesis of this compound

A common synthetic route to this compound involves a few key steps, starting from readily available materials.

Sources

- 1. This compound [cymitquimica.com]

- 2. 3-(4-Morpholinylsulfonyl)benzeneboronic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-[(Morpholin-4-yl)sulphonyl]benzeneboronic acid | 486422-68-8 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. PubChemLite - this compound (C10H14BNO5S) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - 4-methoxy-3-(morpholin-4-ylsulphonyl)benzeneboronic acid (C11H16BNO6S) [pubchemlite.lcsb.uni.lu]

- 12. Antibody drug conjugates comprising ecteinascidin derivatives - Patent WO-2020084115-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Morpholin-4-ylsulphonyl)benzeneboronic acid and its derivatives

An In-Depth Technical Guide to 3-(Morpholin-4-ylsulphonyl)benzeneboronic Acid and Its Derivatives: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents.[1] this compound emerges as a compound of significant interest, embodying a powerful convergence of three critical moieties: a reactive phenylboronic acid, a stable sulfonamide linker, and a "privileged" morpholine scaffold.[2] This guide provides a comprehensive technical overview of this molecule and its derivatives, designed for the discerning researcher. We will delve into its foundational chemistry, provide robust synthesis protocols, explore its vast applications in medicinal chemistry, and offer field-proven insights into its practical handling and utilization. The narrative is structured to explain not just the methodologies but the underlying causality, empowering scientists to leverage this building block to its fullest potential in the quest for next-generation therapeutics.

Part I: Foundational Chemistry and Physicochemical Properties

Deconstructing the Core Scaffold: A Trifecta of Functionality

The efficacy of this compound as a molecular building block stems from the synergistic interplay of its three constituent parts. Understanding the role of each is crucial for its strategic deployment in a research program.

-

The Phenylboronic Acid Moiety: Boronic acids are a cornerstone of modern synthetic chemistry.[3] Their relative stability to air and moisture, coupled with their reactivity under mild catalytic conditions, makes them ideal for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This functionality serves as the primary reactive handle, enabling the facile construction of carbon-carbon bonds to assemble complex molecular architectures. The first boronic acid-containing drug, Bortezomib, was approved in 2003, paving the way for expanded interest in these compounds in medicinal chemistry.[4]

-

The Morpholine Ring: The morpholine heterocycle is frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[2] Its inclusion is a deliberate strategic choice to improve key drug-like properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) parameters. The ring's weak basicity and flexible conformation allow it to engage in various hydrophilic and lipophilic interactions within biological targets, often improving permeability through the blood-brain barrier (BBB) in CNS-targeted agents.[5] For these reasons, morpholine is widely regarded as a privileged structure in drug design.[2]

-

The Sulfonamide Linker: The benzenesulfonamide group is a classic pharmacophore known for its chemical stability and its ability to act as a hydrogen bond acceptor. This linker rigidly orients the morpholine and phenylboronic acid groups relative to each other, providing a defined structural vector for molecular design and interaction with target proteins. Aryl sulfonamides are integral to a wide range of therapeutics, and morpholine-based aryl sulfonamides have been specifically investigated as potent and selective inhibitors of targets like the Nav1.7 voltage-gated sodium channel for the treatment of pain.[6]

Physicochemical Data

A clear understanding of a compound's physical properties is essential for its effective use. The table below summarizes the key identifiers and characteristics of the title compound.

| Property | Value | Source(s) |

| Chemical Name | (3-morpholin-4-ylsulfonylphenyl)boronic acid | [7] |

| CAS Number | 871329-60-1 | [7][8] |

| Molecular Formula | C₁₀H₁₄BNO₅S | [7][8] |

| Molecular Weight | 271.10 g/mol | [8] |

| Melting Point | 144°C to 148°C | [7] |

| Appearance | Solid | [9] |

| Purity | Typically ≥96% | [7] |

| SMILES | OB(O)C1=CC(=CC=C1)S(=O)(=O)N1CCOCC1 | [7] |

| InChI Key | HIKVVOUXXNJGAK-UHFFFAOYSA-N | [7] |

Isomeric Considerations

It is critical to note the existence of isomers, such as 4-((Morpholin-4-yl)sulphonyl)benzeneboronic acid (CAS 486422-68-8).[9] The choice between the meta (3-position) and para (4-position) isomer is a critical design element, as the substitution pattern dictates the geometry of the final molecule, profoundly influencing its ability to bind to a biological target. All protocols and applications discussed herein pertain specifically to the 3-substituted isomer unless otherwise noted.

Part II: Synthesis and Derivatization Strategies

Retrosynthetic Analysis

A logical retrosynthetic pathway provides a roadmap for synthesis, breaking down the target molecule into readily available starting materials. The core scaffold can be disconnected at the C-B bond and the S-N bond, suggesting a convergent synthesis.

Caption: Retrosynthetic analysis of the target compound.

Protocol: Synthesis of the Core Compound

This two-step protocol is a robust and field-proven method for synthesizing the title compound, beginning with the formation of the sulfonamide followed by a palladium-catalyzed borylation.

Step 1: Synthesis of 4-(3-Bromophenylsulfonyl)morpholine

-

Rationale: This step involves a standard nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride.[10] Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Methodology:

-

To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0°C, add pyridine (1.2 eq) dropwise.

-

Add morpholine (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure intermediate.

-

Step 2: Synthesis of this compound

-

Rationale: This step utilizes the Suzuki-Miyaura cross-coupling reaction, specifically a Miyaura borylation, to convert the C-Br bond to a C-B bond.[4] A palladium catalyst is used to facilitate the oxidative addition/reductive elimination cycle, and a base is required for the transmetalation step. The resulting pinacol ester is then hydrolyzed to the free boronic acid.

-

Methodology:

-

In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 4-(3-bromophenylsulfonyl)morpholine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq).

-

Add a suitable anhydrous solvent, such as dioxane or DMF.

-

Degas the mixture (e.g., by three pump-thaw cycles or by bubbling with argon for 15 minutes).

-

Heat the reaction to 80-90°C and stir for 16-24 hours, monitoring by LC-MS.

-

After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate. The crude pinacol ester can be taken to the next step directly or purified via chromatography.

-

For hydrolysis, dissolve the crude ester in a THF/water mixture (e.g., 10:1). Add an aqueous solution of NaIO₄ (4.0 eq) followed by 1M HCl (2.0 eq) and stir vigorously at room temperature until the reaction is complete (TLC/LC-MS).

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, which can be further purified by recrystallization.

-

Derivatization via Suzuki-Miyaura Coupling

The primary utility of this compound is its role as a coupling partner. The workflow below illustrates its use in generating a diverse chemical library.

Caption: General workflow for Suzuki-Miyaura coupling.

Part III: Applications in Medicinal Chemistry and Drug Discovery

The Building Block Philosophy

This compound is not typically an end-product but a sophisticated starting material. Its design allows for a modular and efficient approach to drug discovery. Researchers can synthesize or procure the core building block and then couple it with a diverse array of aryl or heteroaryl halides. This strategy rapidly generates a library of novel compounds where the "south-east" quadrant of the molecule (the morpholine sulfonamide portion) remains constant, while the "west" quadrant is varied. This is a powerful method for probing structure-activity relationships (SAR).

Potential Therapeutic Target Classes

The structural motifs present in the core scaffold suggest potential utility across several therapeutic areas:

-

Oncology: Aryl-morpholines are known to interact with the PI3K kinase family, and dual inhibition of PI3K/mTOR is a validated anticancer strategy.[5]

-

Neuroscience & Pain: As previously mentioned, morpholine-based aryl sulfonamides have been developed as potent and selective Nav1.7 inhibitors for chronic pain.[6] The morpholine moiety is also prevalent in many CNS drugs due to its favorable properties for BBB penetration.[5]

-

Infectious Diseases: Sulfonamides are a well-known class of antibacterial agents that act by inhibiting folic acid synthesis.[10][11] The morpholine group can be used to modulate the spectrum of activity and pharmacokinetic properties of these agents.

Workflow: From Building Block to Lead Compound

The integration of this building block into a typical drug discovery campaign follows a logical progression from initial synthesis to lead optimization.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(4-Morpholinylsulfonyl)benzeneboronic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. scbt.com [scbt.com]

- 9. 4-[(Morpholin-4-yl)sulphonyl]benzeneboronic acid | 486422-68-8 [sigmaaldrich.com]

- 10. One moment, please... [journals.chemsociety.org.ng]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Morpholin-4-ylsulphonyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize the molecular structure and purity of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid (CAS: 871329-60-1). As a key building block in medicinal chemistry and materials science, rigorous and accurate structural elucidation is paramount. This document moves beyond simple data presentation, offering field-proven insights into experimental design, data interpretation, and the underlying chemical principles governing the spectroscopic behavior of this molecule.

The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently acquire and interpret high-quality data. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and practical, step-by-step protocols.

Molecular Overview and Physicochemical Properties

Before delving into spectroscopic analysis, a foundational understanding of the target molecule is essential. This compound is a bifunctional molecule featuring a phenylboronic acid moiety meta-substituted with a morpholinylsulfonyl group.

| Property | Value | Source |

| CAS Number | 871329-60-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄BNO₅S | [1][2] |

| Molecular Weight | 271.09 g/mol | [1] |

| Melting Point | 144-148 °C | [1][3] |

| Appearance | White to off-white solid | [3] |

The presence of the boronic acid group introduces unique chemical behavior, most notably the propensity to form cyclic anhydrides known as boroxines, which can complicate analysis if not properly addressed.[4] The sulfonamide and morpholine groups provide distinct spectroscopic signatures that are key to confirming the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. However, the analysis of boronic acids requires careful experimental design to overcome their inherent tendency to exist in equilibrium with their trimeric anhydride form, the boroxine.

The Boroxine Equilibrium: A Critical Consideration

Expertise & Experience: In non-aqueous, aprotic solvents like CDCl₃, boronic acids readily dehydrate to form boroxines.[4] This oligomerization results in signal broadening and the appearance of multiple sets of peaks in the NMR spectrum, making interpretation difficult and unreliable. The key to acquiring a clean, interpretable spectrum is to shift the equilibrium entirely to the monomeric boronic acid form.

Caption: Boronic acid-boroxine equilibrium.

Experimental Protocol for NMR Analysis

Trustworthiness: This protocol is designed to suppress boroxine formation, ensuring the acquisition of a spectrum representative of the monomeric species.

-

Solvent Selection: Choose a deuterated solvent capable of hydrogen bonding, which will break up the boroxine anhydride. DMSO-d₆ is highly recommended. Alternatively, MeOD-d₄ can be used, though this will result in the exchange of the acidic B(OH)₂ protons with deuterium, causing their signal to disappear.[4]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.

-

-

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Acquisition Pulses (ns): ≥ 16 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: The residual DMSO peak at ~2.50 ppm.

-

-

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Acquisition Pulses (ns): ≥ 1024 scans.

-

Technique: Proton-decoupled (e.g., zgpg30).

-

Reference: The DMSO-d₆ solvent peak at ~39.52 ppm.

-

-

Instrumental Parameters (¹¹B NMR):

Caption: Workflow for reliable NMR data acquisition.

Predicted Spectroscopic Data and Interpretation

¹H NMR (400 MHz, DMSO-d₆) - Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | s | 1H | Ar-H (H2) | Singlet due to meta-positioning relative to other protons. Strongly deshielded by adjacent electron-withdrawing SO₂ and B(OH)₂ groups. |

| ~8.15 | d | 1H | Ar-H (H6) | Deshielded by ortho-B(OH)₂ group. Coupled to H5. |

| ~8.05 | s (broad) | 2H | B(OH)₂ | Acidic protons, often broad. Signal will disappear upon D₂O shake. |

| ~7.85 | d | 1H | Ar-H (H4) | Deshielded by ortho-SO₂ group. Coupled to H5. |

| ~7.70 | t | 1H | Ar-H (H5) | Coupled to both H4 and H6. |

| ~3.65 | t | 4H | Morpholine (-CH₂-O-) | Standard chemical shift for morpholine protons adjacent to oxygen. |

| ~3.05 | t | 4H | Morpholine (-CH₂-N-) | Protons adjacent to the nitrogen of the sulfonamide. |

¹³C NMR (100 MHz, DMSO-d₆) - Predicted Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | Ar-C (C3) | Aromatic carbon directly attached to the electron-withdrawing sulfonyl group. |

| ~136 | Ar-C (C6) | |

| ~134 | Ar-C (C2) | |

| ~130 | Ar-C (C4) | |

| ~128 | Ar-C (C5) | |

| Not Observed | Ar-C (C1) | The carbon attached to boron (ipso-carbon) is often broadened to the baseline and not observed due to quadrupolar relaxation of the boron nucleus.[5][7] |

| ~66.0 | Morpholine (-CH₂-O-) | Typical shift for morpholine carbons adjacent to oxygen. |

| ~45.5 | Morpholine (-CH₂-N-) | Typical shift for morpholine carbons adjacent to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the presence of key functional groups within the molecule.

Experimental Protocol for FT-IR Analysis

-

Sample Preparation: The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed.

-